2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal
Overview
Description
1-(2,2-Diethoxyethoxy)-2-ethoxybenzene is an organic compound with the molecular formula C12H18O3. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound is relatively stable under conventional conditions but may decompose under high temperature or high pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene can be synthesized through the reaction of diethyl chloroacetate with ethylene glycol . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes mixing the reactants, adding a catalyst, and conducting the reaction under specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethoxy)-2-ethoxybenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene involves its interaction with molecular targets and pathways in chemical reactions. The ethoxy groups in the compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s stability and reactivity are influenced by the presence of the ethoxy groups, which can be converted to aldehyde groups under acidic conditions .
Comparison with Similar Compounds
- 2,2-Diethoxyethoxybenzene
- 1-(2,2-Diethoxyethoxy)-4-methylbenzene
- 1-Bromo-4-(2,2-diethoxyethoxy)benzene
Comparison: 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene is unique due to its specific arrangement of ethoxy groups, which provides distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-(2,2-diethoxyethoxy)-2-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-4-15-12-9-7-8-10-13(12)18-11-14(16-5-2)17-6-3/h7-10,14H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFIGZIQAGNFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553753 | |
Record name | 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112101-73-2 | |
Record name | 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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